molecular formula C15H10N4O2S B2446639 N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034487-01-7

N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2446639
CAS No.: 2034487-01-7
M. Wt: 310.33
InChI Key: WTEGTAYUQILXTO-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide (CAS 2034487-01-7) is a synthetic heterocyclic compound with a molecular formula of C15H10N4O2S and a molecular weight of 310.33 g/mol . This chemical features a unique hybrid architecture, combining a 5-(thiophen-2-yl)isoxazole core linked via a carboxamide group to a pyrazolo[1,5-a]pyridine moiety. This structure is of significant interest in medicinal chemistry and drug discovery research. Heterocyclic compounds containing isoxazole and pyrazolopyrimidine/related scaffolds are known to exhibit a wide spectrum of biological activities . Isoxazole derivatives, in particular, have been extensively studied for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents . Furthermore, related pyrazolo[1,5-a]pyrimidine cores have been identified as potent inhibitors of various protein kinases, which are key targets in oncology and the treatment of parasitic diseases . For instance, certain isoxazole-carboxamide derivatives have demonstrated potent and selective antiproliferative activity against specific cancer cell lines, such as melanoma (B16F1), in preclinical studies . This makes this compound a valuable chemical probe for researchers investigating new therapeutic pathways, structure-activity relationships (SAR), and mechanisms of action in these fields. This product is intended for research and development purposes only. For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c20-15(12-9-13(21-18-12)14-2-1-7-22-14)17-10-4-6-19-11(8-10)3-5-16-19/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEGTAYUQILXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.

    Construction of the isoxazole ring: This can be done through cycloaddition reactions.

    Formation of the carboxamide group: This step typically involves amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methodologies that involve the reaction of pyrazolo[1,5-a]pyridine derivatives with isoxazole and thiophene moieties. The structural versatility of this compound allows for modifications that can enhance its biological activity. For instance, the incorporation of different substituents on the pyrazole and thiophene rings can lead to variations in pharmacological properties.

Anticancer Properties

Research has indicated that compounds containing pyrazolo[1,5-a]pyridine scaffolds exhibit significant anticancer activity. For example, studies have shown that derivatives of pyrazolo[1,5-a]pyridine can act as potent inhibitors of various cancer cell lines, including those from lung and prostate cancers. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival pathways.

Antimicrobial Activity

N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against several strains of bacteria and fungi, showcasing a potential application in treating infections caused by resistant microorganisms.

Anticancer Studies

In a notable study published in Molecules, derivatives of pyrazolo[1,5-a]pyridine were synthesized and tested for their anticancer properties against human cancer cell lines such as HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer). The results indicated that several compounds exhibited IC50 values ranging from 17.50 to 61.05 µM, demonstrating promising cytotoxic effects against these cell lines .

Antimicrobial Efficacy

Another study focused on the synthesis of compounds based on the pyrazolo[1,5-a]pyridine scaffold showed significant antifungal activity against Candida albicans and other strains. The Minimum Inhibitory Concentration (MIC) values were reported to be ≤ 25 µg/mL for some derivatives, indicating superior efficacy compared to standard antifungal agents like fluconazole .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(phenyl)isoxazole-3-carboxamide
  • N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Uniqueness

The presence of the thiophene ring in N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide might confer unique electronic properties or biological activities compared to its analogs with different substituents.

Biological Activity

N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of multiple heteroatoms and aromatic rings, which contribute to its unique biological properties. The molecular formula for this compound is C13H10N4O2SC_{13}H_{10}N_4O_2S, and its molecular weight is approximately 290.32 g/mol.

PropertyValue
Molecular FormulaC13H10N4O2SC_{13}H_{10}N_4O_2S
Molecular Weight290.32 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves interaction with specific enzymes or receptors. This compound has shown promise as a potential inhibitor for various biological targets, particularly in cancer therapy and infectious disease treatment.

Inhibition Studies

Recent research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant inhibitory effects on key enzymes involved in disease pathways. For instance, studies have highlighted the effectiveness of similar compounds against mycobacterial ATP synthase, which is crucial for the treatment of tuberculosis .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives, closely related to our compound of interest, exhibited potent anticancer activity by inhibiting cyclin-dependent kinases (CDKs) . This suggests that this compound may also possess similar properties.
  • Antimicrobial Properties :
    • Research has revealed that related compounds can inhibit the growth of Mycobacterium tuberculosis effectively . Given the structural similarities, it is plausible that this compound could exhibit antimicrobial properties as well.
  • Enzymatic Inhibition :
    • The compound's ability to inhibit specific kinases has been explored, with findings suggesting a correlation between structural modifications and increased inhibitory potency . This highlights the importance of further structure-activity relationship (SAR) studies to optimize its biological activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(phenyl)acetamidePyrazolo core with phenyl substituentModerate anticancer activity
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(furan)acetamidePyrazolo core with furan substituentAntimicrobial properties
N-(pyrazolo[1,5-a]pyridin-5-yl)-4-(thiazole)acetamidePyrazolo core with thiazole substituentPotential antiviral activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide, and how can intermediates be optimized for yield?

  • Methodology :

  • Step 1 : Start with a pyrazolo[1,5-a]pyridine scaffold (e.g., ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate) and functionalize the isoxazole ring via nucleophilic substitution or coupling reactions. Use THF as a solvent and diethylamine for amine substitution, followed by column chromatography (silica gel, hexane/ethyl acetate) for purification .
  • Step 2 : Incorporate the thiophen-2-yl moiety via Suzuki-Miyaura cross-coupling or direct cyclization. Monitor reactions using TLC and confirm intermediates via 1H^1H-NMR .
  • Optimization : Adjust stoichiometry (e.g., 1.1–1.5 equivalents of RCH2_2Cl) and reaction time (12–24 hours) to improve yields (typically 70–89%) .

Q. How should researchers characterize the crystal structure and hydrogen-bonding interactions of this compound?

  • Methodology :

  • Crystallization : Use a hexane/ethyl acetate/dichloromethane (3:1:1 v/v) mixture for slow evaporation at room temperature to obtain single crystals .
  • X-ray Diffraction : Analyze triclinic crystal systems (space group P1) with lattice parameters (e.g., a=6.1250a = 6.1250 Å, α=93.6\alpha = 93.6^\circ) and refine using riding models for H atoms. Identify C–H⋯N hydrogen bonds and intramolecular interactions affecting stability .
  • Validation : Compare experimental data (e.g., V=1090.6A˚3V = 1090.6 \, \text{Å}^3, β=95.5\beta = 95.5^\circ) with computational models (DFT) to resolve discrepancies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

  • Variants : Synthesize analogs with substitutions on the pyrazolo[1,5-a]pyridine (e.g., methyl, phenyl) or thiophen-2-yl (e.g., halogenation) groups. Prioritize substituents known for antitumor activity (e.g., trifluoromethyl, chloro) .
  • Assays : Test cytotoxicity via MTT assays (e.g., IC50_{50} against HeLa or MCF-7 cells) and compare with controls like doxorubicin. Use flow cytometry to assess apoptosis and cell-cycle arrest .
  • Data Analysis : Apply QSAR models to correlate electronic parameters (HOMO/LUMO gaps) with activity. Resolve contradictions (e.g., inactive analogs with similar logP) via molecular docking (PDB: EGFR, COX-2) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodology :

  • Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate purity via HPLC (>95%) .
  • Advanced Spectroscopy : Use 13C^{13}\text{C}-NMR DEPT-135 to distinguish CH3_3, CH2_2, and quaternary carbons. For ambiguous signals, employ 2D NMR (HSQC, HMBC) to assign aromatic protons and confirm regiochemistry .
  • Case Study : If IR spectra show inconsistent carbonyl stretches (e.g., 1680 vs. 1700 cm1^{-1}), check for residual solvents (DMF) or byproducts via GC-MS .

Q. How can researchers evaluate the compound’s metabolic stability and potential drug-likeness?

  • Methodology :

  • In Vitro Assays : Perform microsomal stability tests (human liver microsomes, NADPH regeneration system) and quantify metabolites via LC-MS/MS. Compare half-life (t1/2t_{1/2}) with reference compounds .
  • ADME Prediction : Use SwissADME to calculate parameters (MW < 500, logP < 5). Address poor solubility (e.g., logS = -4.5) via salt formation (hydrochloride) or nanoformulation .
  • Toxicology : Conduct Ames tests for mutagenicity and hERG binding assays to assess cardiac risk. Cross-validate with zebrafish models for acute toxicity .

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